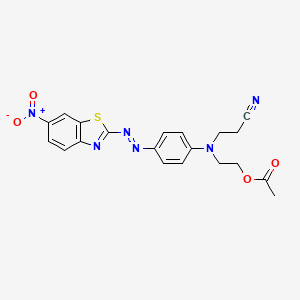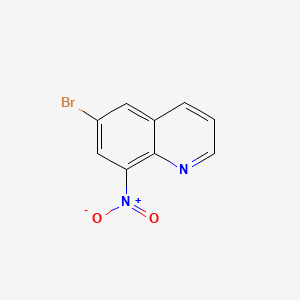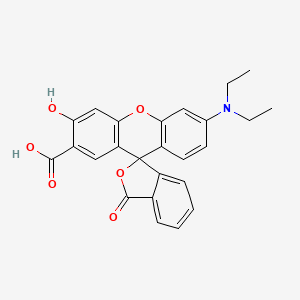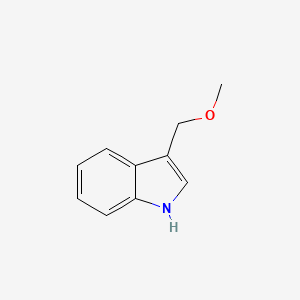
3-(Methoxymethyl)-1H-indole
Overview
Description
3-(Methoxymethyl)-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Methoxymethylindole, also known as 3-(Methoxymethyl)-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Methoxymethylindole may also interact with various cellular targets.
Mode of Action
It’s known that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methoxymethylindole might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to affect various biochemical pathways. For instance, some indole derivatives have been found to downregulate CDK6 gene expression, CDK6 promoter activity, and CDK2 specific enzymatic activity for its retinoblastoma protein substrate . It’s possible that 3-Methoxymethylindole might also influence similar biochemical pathways, but specific studies are needed to confirm this.
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that 3-Methoxymethylindole could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the biosynthesis and action of indole derivatives . Factors such as pH, temperature, and the presence of other compounds can affect the production and efficacy of these compounds . Therefore, it’s likely that similar environmental factors could also influence the action, efficacy, and stability of 3-Methoxymethylindole.
Properties
IUPAC Name |
3-(methoxymethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229083 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78440-76-3 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methoxymethylindole formation in the context of 3,3'-Diindolylmethane (DIM) photodegradation?
A1: Research indicates that 3-Methoxymethylindole is a photodegradation product of 3,3'-Diindolylmethane (DIM) when exposed to xenon lamp irradiation. [] This is significant because DIM exhibits antifungal activity against various rice pathogens. [] Understanding the photodegradation products of DIM, like 3-Methoxymethylindole, is crucial for assessing its environmental fate and potential impact. []
Q2: How is 3-Methoxymethylindole synthesized from other indole derivatives?
A2: 3-Methoxymethylindole can be synthesized by reacting gramodendrine, a bipiperidyl-indole alkaloid, with methyl iodide (MeI) in the presence of methanolic potassium hydroxide (KOH). [] This reaction highlights the reactivity of aminomethylindole-containing alkaloids towards nucleophiles. Similarly, treating gramine (3-(dimethylaminomethyl) indole) under the same conditions also yields 3-Methoxymethylindole. []
Q3: Can you elaborate on the spectroscopic characteristics that confirm the identity of 3-Methoxymethylindole?
A3: The identity of 3-Methoxymethylindole has been confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR). [] In GC-MS, the compound displays a characteristic fragmentation pattern and retention time. [] The 1H NMR spectrum exhibits signals corresponding to the indole ring protons, the methoxy group, and the methylene protons, confirming its structure. []
Q4: Beyond its identification as a degradation product, are there any known biological activities or applications of 3-Methoxymethylindole itself?
A4: While the provided research focuses on 3-Methoxymethylindole's formation during DIM degradation and its synthesis from gramodendrine, [, ] there is limited information regarding its specific biological activities or applications. Further research is needed to explore its potential in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

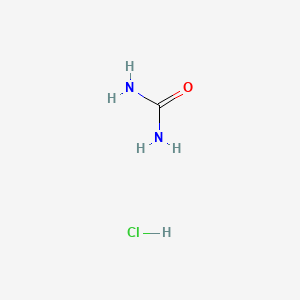
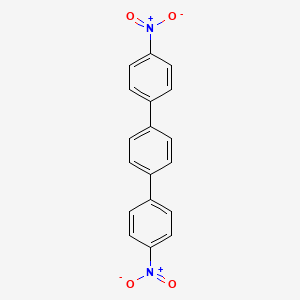
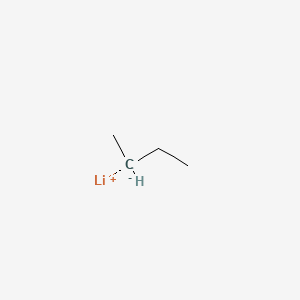
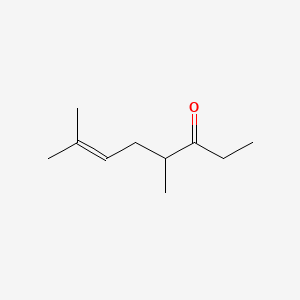
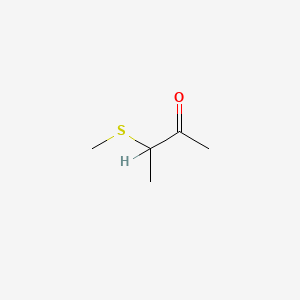
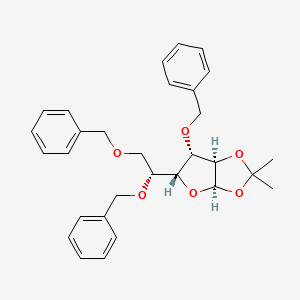

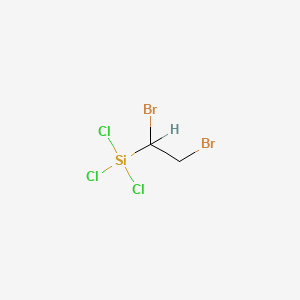
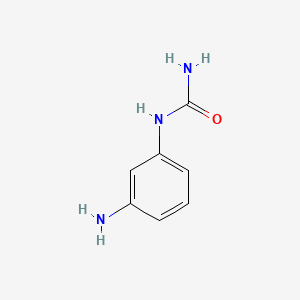
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

